An In-Depth Technical Guide to RS-15385-198: An α2-Adrenoceptor Antagonist
An In-Depth Technical Guide to RS-15385-198: An α2-Adrenoceptor Antagonist
Introduction
RS-15385-198 is a selective antagonist of α2-adrenergic receptors. It is the (8aS, 12aR, 13aR)-enantiomer of the more potent α2-adrenoceptor antagonist, Delequamine (RS-15385-197). This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of RS-15385-198, intended for researchers, scientists, and professionals in drug development. The information presented is compiled from publicly available scientific literature.
Chemical Structure and Properties
Table 1: Chemical and Physical Properties of RS-15385-198
| Property | Value |
| IUPAC Name | (8aS,12aR,13aR)-5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino[2,1-g][1][2]naphthyridine |
| Molecular Formula | C₁₈H₂₆N₂O₃S |
| Molecular Weight | 350.48 g/mol |
| Chirality | Enantiomer of Delequamine (RS-15385-197) |
Pharmacological Properties
RS-15385-198 functions as a competitive antagonist at α2-adrenoceptors. Its pharmacological activity has been characterized in various in vitro and in vivo studies, primarily in comparison to its more potent enantiomer.
Table 2: Pharmacological Data for RS-15385-198
| Parameter | Species/Tissue | Value | Reference |
| pKi (α2-adrenoceptors) | Rat Cortex | 6.32 | [1] |
| pA2 (functional antagonism) | Guinea-pig Ileum | 6.47 | [1] |
| pA2 (functional antagonism) | Rat Vas Deferens | Not Reported | - |
The data indicates that RS-15385-198 possesses a moderate affinity for α2-adrenoceptors, with a significantly lower potency compared to its (8aR, 12aS, 13aS)-enantiomer, RS-15385-197 (pKi = 9.45)[1]. This highlights a high degree of stereoselectivity at the α2-adrenoceptor binding site[1].
Mechanism of Action and Signaling Pathway
RS-15385-198 exerts its pharmacological effects by blocking the activation of α2-adrenoceptors by endogenous agonists like norepinephrine (B1679862) and epinephrine. These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).
Upon agonist binding, the α2-adrenoceptor activates the Gi protein, leading to the dissociation of its αi subunit. This αi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As an antagonist, RS-15385-198 prevents this signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize α2-adrenoceptor antagonists like RS-15385-198. These protocols are based on standard pharmacological practices and the methods described in the literature for its enantiomer.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of RS-15385-198 for α2-adrenoceptors.
Detailed Methodology:
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Tissue Preparation: Male Wistar rat cerebral cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a final protein concentration of approximately 1-2 mg/mL.
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Assay Conditions: The assay is performed in a total volume of 250 µL containing:
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50 µL of tissue homogenate
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25 µL of [³H]-yohimbine (a selective α2-adrenoceptor antagonist radioligand) at a final concentration of 1-2 nM.
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25 µL of varying concentrations of RS-15385-198 (e.g., 10⁻¹⁰ to 10⁻⁴ M) or vehicle.
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150 µL of assay buffer (50 mM Tris-HCl, pH 7.4).
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Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM phentolamine).
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Incubation: The mixture is incubated at 25°C for 60 minutes.
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Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed three times with ice-cold assay buffer.
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Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.
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Data Analysis: The concentration of RS-15385-198 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Bath Experiment
This functional assay is used to determine the antagonist potency (pA₂) of RS-15385-198 in a physiological context.
Detailed Methodology:
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Tissue Preparation: The vas deferens is isolated from a male guinea pig or rat and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
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Experimental Setup: The tissue is connected to an isometric force transducer to record contractions. The tissue is allowed to equilibrate under a resting tension of approximately 1 g for at least 60 minutes.
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Agonist Concentration-Response Curve: A cumulative concentration-response curve to a selective α2-adrenoceptor agonist (e.g., UK-14304) is established to determine the baseline response.
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Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of RS-15385-198 for a predetermined period (e.g., 30-60 minutes).
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Second Agonist Curve: In the continued presence of RS-15385-198, a second cumulative concentration-response curve to the agonist is constructed.
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Data Analysis: The rightward shift in the agonist concentration-response curve caused by RS-15385-198 is quantified. The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist EC₅₀, is calculated using a Schild plot analysis.
Conclusion
RS-15385-198 is a moderately potent and selective α2-adrenoceptor antagonist. Its lower affinity compared to its enantiomer, Delequamine, underscores the stereochemical requirements for high-affinity binding to the α2-adrenoceptor. The detailed experimental protocols provided herein offer a framework for the further investigation of this and similar compounds. The understanding of its mechanism of action and signaling pathway is crucial for its potential application in pharmacological research and drug development, particularly in studies where a less potent α2-adrenoceptor blockade is desired to investigate specific physiological or pathological processes.
